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Abstract
PF-05180999 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor that was under

development by Pfizer for the treatment of nervous system disorders, including schizophrenia

and migraine.[1][2] As a PDE2A inhibitor, PF-05180999 enhances cyclic guanosine

monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP) signaling, pathways

crucial for neuronal function and plasticity.[3][4][5] Preclinical studies demonstrated its potential

to reverse cognitive deficits and produce antidepressant- and anxiolytic-like effects.[1][6]

Despite promising early-stage results, the clinical development of PF-05180999 was

discontinued in Phase 1.[2] This technical guide provides a comprehensive overview of the

development history of PF-05180999, detailing its discovery, mechanism of action, preclinical

and clinical data, and the experimental protocols utilized in its evaluation.

Introduction: Targeting PDE2A for Neurological
Disorders
Phosphodiesterase 2A (PDE2A) is a dual-substrate enzyme that hydrolyzes both cAMP and

cGMP, thereby playing a critical role in regulating intracellular cyclic nucleotide signaling.[3] The

inhibition of PDE2A has been proposed as a therapeutic strategy for enhancing cognitive

function and memory.[7] By elevating levels of cAMP and cGMP, PDE2A inhibitors can

modulate synaptic plasticity and neuronal survival.[5] Pfizer's PF-05180999 emerged from a
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program aimed at developing brain-penetrant PDE2A inhibitors for neurological and psychiatric

conditions.[1]

Discovery and Optimization
The discovery of PF-05180999 was guided by computational modeling to enhance the potency

of an existing imidazotriazine core scaffold.[1] This structure-activity relationship (SAR) driven

approach led to the identification of a preclinical candidate with high selectivity and favorable

pharmacokinetic properties.[1]

Chemical Structure
IUPAC Name: 4-(1-Azetidinyl)-7-methyl-5-[1-methyl-5-[5-(trifluoromethyl)-2-pyridinyl]-1H-

pyrazol-4-yl]-imidazo[5,1-f][1][6][8]triazine[5]

CAS Number: 1394033-54-5[5]

Molecular Formula: C₁₉H₁₇F₃N₈[8]

Molecular Weight: 414.39 g/mol [8]

Mechanism of Action and Signaling Pathway
PF-05180999 is a potent inhibitor of the PDE2A enzyme.[8] By blocking the hydrolytic activity

of PDE2A, the compound prevents the breakdown of cAMP and cGMP, leading to their

accumulation within the cell.[3] This elevation of second messengers activates downstream

signaling cascades, including the phosphorylation of Vasodilator-Stimulated Phosphoprotein

(VASP) and cAMP response element-binding protein (CREB), and ultimately increases the

expression of Brain-Derived Neurotrotrophic Factor (BDNF).[3][6]
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Figure 1: PF-05180999 Mechanism of Action and Signaling Pathway.
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Preclinical Pharmacology
A series of in vitro and in vivo studies were conducted to characterize the pharmacological

profile of PF-05180999.

In Vitro Potency and Selectivity
PF-05180999 demonstrated high potency for the PDE2A enzyme with an IC₅₀ of 1 nM.[8] It

exhibited significant selectivity, being 2000-fold more selective for PDE2A over PDE10A.[8]

Table 1: In Vitro PDE Selectivity of PF-05180999

PDE Isoform IC₅₀ (µM)

PDE2A 0.001

PDE10A >2

Data sourced from commercial suppliers.[5][8]

Preclinical Efficacy Models
In a corticosterone (CORT)-induced neuronal cell lesion model using HT-22 hippocampal cells,

PF-05180999 demonstrated potent neuroprotective effects by stimulating cAMP and cGMP

signaling.[3][6]

In restraint stress mouse models, PF-05180999 displayed antidepressant- and anxiolytic-like

effects.[3][6] These behavioral effects were associated with the modulation of cAMP and cGMP

signaling in the hippocampus.[3] Key findings include reduced immobility time in the forced

swimming and tail suspension tests, and increased exploration in the elevated plus maze and

hole-board tests.[6]

PF-05180999 was shown to reverse the cognitive deficits induced by N-methyl-D-aspartate

(NMDA) receptor antagonists, such as MK-801 and ketamine, in working memory models in

rats.[1] At an oral dose of 0.3 mg/kg, it enhanced long-term memory in a contextual fear

conditioning model in rats.[7]
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Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies in rats revealed that PF-05180999 has good oral

bioavailability and brain penetration, with unbound brain to unbound plasma levels approaching

unity.[1]

Table 2: Preclinical Pharmacokinetic Parameters of PF-05180999 in Rats

Parameter Value

Brain/Plasma Ratio (unbound) ~1

Oral Bioavailability Good

Data from Helal et al., 2018.[1]

Clinical Development
PF-05180999 advanced into Phase 1 clinical trials to evaluate its safety, tolerability, and

pharmacokinetics in healthy adult volunteers.[9] The initial indication targeted was

schizophrenia, with later exploration for migraine.[2]

Phase 1 Clinical Trials
At least three Phase 1 studies were initiated for PF-05180999:

NCT01530529: A completed single-dose, open-label, crossover study to evaluate the relative

bioavailability of a modified-release formulation under fed and fasted conditions.[4]

NCT01981499: A terminated placebo-controlled, crossover study to evaluate the safety,

tolerability, pharmacokinetics, and effects on histamine-induced wheal of a modified-release

formulation.[10]

NCT01981486: A withdrawn multiple ascending dose study to evaluate the safety, tolerability,

and pharmacokinetics of PF-05180999 administered twice daily for 14 days.[9][10]

Discontinuation of Development
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The development of PF-05180999 was discontinued in 2014.[2][5] One of the Phase 1 trials for

migraine was terminated prematurely due to safety concerns, and another was withdrawn

before participant enrollment.[10]

Experimental Protocols
In Vitro PDE Inhibition Assay
The potency and selectivity of PF-05180999 were likely determined using a high-throughput

fluorescence polarization phosphodiesterase assay, a common method for screening PDE

inhibitors.[3][11]
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Figure 2: Experimental Workflow for In Vitro PDE Inhibition Assay.

Corticosterone-Induced Neuronal Cell Lesion Model
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This protocol involves treating HT-22 hippocampal cells with corticosterone to induce neuronal

damage and assessing the protective effects of PF-05180999.[3][6]

Cell Culture: HT-22 cells are cultured in appropriate media.

Treatment: Cells are pre-treated with varying concentrations of PF-05180999 followed by

exposure to corticosterone.

Assessment of Cell Viability: Cell viability is measured using assays such as MTT or LDH

release.

Biochemical Analysis: Levels of cAMP, cGMP, pVASP, pCREB, and BDNF are quantified

using ELISA and Western blotting.[3]

Restraint Stress Mouse Model
This in vivo model is used to evaluate the antidepressant and anxiolytic properties of drug

candidates.[3][6]

Acclimation: Mice are acclimated to the housing conditions.

Restraint Stress: Mice are subjected to a period of restraint stress (e.g., 4 hours/day for 2

days).[3]

Drug Administration: PF-05180999 is administered to the mice (e.g., intraperitoneally at

doses of 0.1, 1, and 3 mg/kg).[3]

Behavioral Testing: Antidepressant-like effects are assessed using the Forced Swim Test

(FST) and Tail Suspension Test (TST). Anxiolytic-like effects are evaluated using the

Elevated Plus Maze (EPM) and Hole-Board (HB) test.[3]

Neurochemical Analysis: Following behavioral testing, hippocampal tissue is collected to

measure levels of cAMP and cGMP.[3]

Conclusion
The development of PF-05180999 represents a concerted effort by Pfizer to target the PDE2A

enzyme for the treatment of complex neurological and psychiatric disorders. The compound
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demonstrated a promising preclinical profile, with high potency, selectivity, and efficacy in

models of cognitive impairment, depression, and anxiety. However, the program was ultimately

halted during Phase 1 clinical trials due to undisclosed safety concerns. The extensive

preclinical data and the insights gained from the development of PF-05180999 continue to be

valuable for the broader field of PDE2A inhibitor research and the ongoing quest for novel

therapeutics for central nervous system disorders.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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